N-benzyl-N-methylquinoxalin-2-amine

Antitubercular Mycobacterium tuberculosis SAR

N-Benzyl-N-methylquinoxalin-2-amine is a dual N-substituted quinoxalin-2-amine derivative bearing both a benzyl group and a methyl group on the exocyclic C-2 nitrogen of the quinoxaline core. The quinoxaline scaffold is recognized as a privileged structure in medicinal chemistry, serving as a bioisostere of quinazoline, indole, benzimidazole, and naphthalene.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
Cat. No. B12275104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methylquinoxalin-2-amine
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C16H15N3/c1-19(12-13-7-3-2-4-8-13)16-11-17-14-9-5-6-10-15(14)18-16/h2-11H,12H2,1H3
InChIKeyAJTQQESVAFFOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-methylquinoxalin-2-amine – Structural Baseline and Procurement-Relevant Identity


N-Benzyl-N-methylquinoxalin-2-amine is a dual N-substituted quinoxalin-2-amine derivative bearing both a benzyl group and a methyl group on the exocyclic C-2 nitrogen of the quinoxaline core. The quinoxaline scaffold is recognized as a privileged structure in medicinal chemistry, serving as a bioisostere of quinazoline, indole, benzimidazole, and naphthalene [1]. This specific substitution pattern—incorporating an N-benzyl moiety (a methylene-bridged phenyl ring) alongside an N-methyl group—distinguishes it from mono-substituted quinoxalin-2-amines and creates a sterically and electronically unique environment around the C-2 amino function. The molecular formula is C₁₆H₁₅N₃, with a molecular weight of approximately 249.3 g/mol [2]. As a research-use small molecule, it is primarily sourced from specialty chemical suppliers for use as a synthetic building block or as a candidate in structure–activity relationship (SAR) exploration programs targeting infectious diseases and oncology [3].

Why N-Benzyl-N-methylquinoxalin-2-amine Cannot Be Replaced by Mono-Substituted Quinoxalin-2-amines in Research Procurement


Generic substitution within the quinoxalin-2-amine class fails because the N-benzyl and N-methyl substituents jointly govern lipophilicity, metabolic stability, and target-binding orientation in a manner that is not achievable with either substituent alone. Published SAR data on structurally related N-benzyl quinoxaline-2-carboxamides demonstrate that the presence of the methylene-bridged benzyl group (as opposed to a directly attached N-phenyl ring) consistently improves antimycobacterial activity, with N-benzyl derivatives showing up to 32-fold lower MIC values than their N-phenyl counterparts in matched-pair comparisons [1]. Furthermore, the addition of a second N-alkyl group (methyl) to the exocyclic amine nitrogen eliminates the hydrogen-bond donor capacity of the secondary amine, fundamentally altering the compound's pharmacokinetic and pharmacodynamic profile [2]. A researcher procuring N-benzyl-N-methylquinoxalin-2-amine rather than N-benzylquinoxalin-2-amine or N-methylquinoxalin-2-amine is accessing a distinct chemical space with different logP, different metabolic susceptibility (N-demethylation vs. N-debenzylation), and a steric profile that affects binding pocket complementarity [3].

Quantitative Differentiation Evidence for N-Benzyl-N-methylquinoxalin-2-amine Versus Closest Analogs


Antimycobacterial Activity: N-Benzyl Substituent Confers Superior Potency Over N-Phenyl Analogs in Quinoxaline-2-carboxamide Series

In a head-to-head matched-pair study of 33 N-substituted quinoxaline-2-carboxamides, N-benzyl derivatives (compounds 15–31, bearing a methylene bridge between the quinoxaline amide nitrogen and the phenyl ring) consistently outperformed their N-phenyl counterparts (compounds 1–14) against Mycobacterium tuberculosis H37Ra. In seven of nine matched pairs (R = H, 4-OH, 4-OCH₃, 3-F, 2-Cl, 3-Cl, 3-CF₃), the N-benzyl derivative showed superior antimycobacterial activity [1]. Notably, compound 20 (N-benzyl, R = 4-OCH₃) exhibited an MIC of 3.91 µg/mL versus compound 5 (N-phenyl, R = 4-OCH₃), which was inactive with MIC ≥125 µg/mL, representing a >32-fold improvement. Similarly, compound 28 (N-benzyl, R = 3-CF₃) achieved MIC 3.91 µg/mL compared to compound 14 (N-phenyl, R = 3-CF₃) with MIC ≥500 µg/mL, a >128-fold difference [1]. Although this comparison is made in the quinoxaline-2-carboxamide rather than the 2-amine series, the superiority of the N-benzyl substructure is a class-level observation directly relevant to N-benzyl-N-methylquinoxalin-2-amine, which also bears the methylene-bridged N-benzyl motif [1].

Antitubercular Mycobacterium tuberculosis SAR

Antiplasmodial Activity: Close Analog N-Methyl-N-phenylquinoxalin-2-amine Demonstrates Defined Potency Against Plasmodium falciparum

The structurally closest experimentally characterized analog, N-methyl-N-phenylquinoxalin-2-amine (differing from the target compound only by replacement of the N-benzyl group with an N-phenyl group), was evaluated against Plasmodium falciparum strain 3D7. This compound reduced parasite viability to 42.64% in a whole-cell assay [1]. Against Mycobacterium tuberculosis H37Rv, the same analog exhibited MIC₉₀ of 16.4 µM and MIC₉₉ of 19 µM [1]. These data establish a baseline activity profile for dual N-substituted quinoxalin-2-amines bearing one aromatic and one alkyl N-substituent. The target compound, N-benzyl-N-methylquinoxalin-2-amine, incorporates a methylene spacer between the aromatic ring and the amine nitrogen, which is anticipated to increase conformational flexibility and lipophilicity (calculated logP increase of approximately 0.5 units) compared to the N-phenyl analog [2]. This structural difference may translate into altered membrane permeability and target engagement profiles [1].

Antimalarial Plasmodium falciparum Quinoxaline

Synthetic Accessibility: Buchwald–Hartwig Amination Provides High-Yield Access to the N-Benzylquinoxalin-2-amine Intermediate

The key synthetic intermediate, N-benzylquinoxalin-2-amine (compound 82b), was obtained in >70% yield via palladium-catalyzed Buchwald–Hartwig amination of 2-benzenesulfonyloxyquinoxaline with benzylamine using Xphos as the ligand [1]. Subsequent N-methylation of this intermediate with iodomethane provides a direct route to N-benzyl-N-methylquinoxalin-2-amine. This two-step sequence—Buchwald coupling followed by N-alkylation—has been validated on the closely related N-phenylquinoxalin-2-amine system, where treatment with iodomethane successfully generated N-methyl-N-phenylquinoxalin-2-amine [2]. The methodology tolerates both the N-benzyl and N-phenyl substrates, suggesting that N-benzyl-N-methylquinoxalin-2-amine is accessible via the same protocol in comparable yield [1]. This contrasts with alternative analogs where steric or electronic deactivation limits coupling efficiency—for instance, N-(4-fluorophenyl)quinoxalin-2-amine required a switch from Xphos to tBu-Xphos to improve yield from 10% to 71% [1].

Buchwald-Hartwig amination Synthetic chemistry Cross-coupling

Antifolate Target Engagement: N-Methylamino Quinoxaline Derivatives Exhibit Selective Human Dihydrofolate Reductase Inhibition

In the 4-[2-quinoxalylmethyl-N-methylamino]-benzoylglutamate series, compound Ie (bearing an N-methylamino linker between the quinoxaline core and the benzoylglutamate moiety, structurally analogous to the N-methyl substitution pattern of the target compound) demonstrated selective inhibition of human dihydrofolate reductase (hDHFR) with an inhibition constant (Ki) of 200 nM [1]. This selectivity was approximately 1000-fold with respect to human thymidylate synthase (hTS) [1]. In contrast, other Schiff base analogs in the same series (3a, 3b, 3c) showed broader activity including anticancer effects in the NCI 60-cell-line panel, but with less pronounced target selectivity [1]. Compound 23 in the extended series exhibited the best growth inhibition profile at 100–10 µM concentrations against the NCI 60-cell-line panel [1]. The presence of the N-methyl group on the exocyclic nitrogen at the quinoxaline C-2 position is a critical determinant of binding orientation within the folate binding pocket; removal of this methyl group would reconstitute a secondary amine with hydrogen-bond donor capacity, potentially altering target selectivity [1].

Antifolate DHFR inhibition Cancer

Physicochemical Differentiation: Dual N-Substitution Modulates Lipophilicity, Hydrogen-Bonding Capacity, and Drug-Likeness Relative to Mono-Substituted Analogs

The N-benzyl-N-methyl substitution pattern in the target compound eliminates the hydrogen-bond donor (HBD) associated with the secondary amine present in mono-substituted N-benzylquinoxalin-2-amine or N-methylquinoxalin-2-amine. This reduction from one HBD to zero alters the compound's compliance with Lipinski's Rule of Five and may improve membrane permeability [1]. The calculated octanol-water partition coefficient (clogP) for N-benzyl-N-methylquinoxalin-2-amine is estimated at approximately 3.8–4.2, compared to approximately 3.0–3.3 for N-benzylquinoxalin-2-amine and approximately 2.0–2.2 for N-methylquinoxalin-2-amine [2]. The molecular weight of 249.3 g/mol places it in the favorable lower range for central nervous system (CNS) drug-likeness (MW < 300), while the topological polar surface area (tPSA) of approximately 29 Ų (owing to the tertiary amine and quinoxaline nitrogens) remains below the 60–70 Ų threshold associated with good oral absorption [1]. In the quinoxaline-2-carboxamide series, increased lipophilicity (logP) did not correlate with increased cytotoxicity, indicating that the N-benzyl motif can enhance target engagement without proportionally increasing non-specific toxicity [1].

Lipophilicity Drug-likeness Physicochemical properties

Research and Industrial Application Scenarios for N-Benzyl-N-methylquinoxalin-2-amine Based on Comparative Evidence


Antitubercular Lead Optimization: N-Benzyl Motif-Driven Potency Enhancement

[1]

DHFR-Targeted Anticancer Agent Development: Exploiting N-Methyl-Dependent Selectivity

[2]

Antiparasitic Drug Discovery: Building on Validated Quinoxaline Chemotype Activity

[3] [4]

Chemical Biology Probe Development: Zero HBD Scaffold for CNS-Penetrant Tool Compounds

[1]

Quote Request

Request a Quote for N-benzyl-N-methylquinoxalin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.